N-(2,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide
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Overview
Description
N-(2,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is a synthetic organic compound characterized by its unique molecular structure, which includes a furan ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorine atom is introduced to the phenyl ring using reagents like fluorobenzene.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under conditions such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-4-fluorobenzenesulfonamide
- N-(2,5-dimethylphenyl)-2-(2-fluoro[1,1’-biphenyl]-4-yl)propanamide
Uniqueness
N-(2,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is unique due to its specific combination of a furan ring and a fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20FNO2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C21H20FNO2/c1-14-3-10-19(15(2)13-14)23-21(24)12-9-18-8-11-20(25-18)16-4-6-17(22)7-5-16/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,24) |
InChI Key |
RXAGJDHPKYQXRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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